(3-Methyl-4-propoxyphenyl)boronic acid
Overview
Description
(3-Methyl-4-propoxyphenyl)boronic acid is an organoboron compound with the molecular formula C10H15BO3. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with a methyl group at the 3-position and a propoxy group at the 4-position. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.
Mechanism of Action
Target of Action
The primary target of (3-Methyl-4-propoxyphenyl)boronic acid is the transition metal catalyst used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied carbon–carbon bond forming reaction .
Mode of Action
This compound interacts with its targets through a process known as transmetalation . In this process, the boronic acid, which is formally a nucleophilic organic group, is transferred from boron to palladium . This occurs concurrently with an oxidative addition, where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which this compound plays a crucial role, is a key biochemical pathway . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, enabling the synthesis of a wide range of organic compounds .
Pharmacokinetics
It’s known that boronic acids are generally stable, readily prepared, and environmentally benign , which suggests they may have favorable ADME properties.
Result of Action
The primary molecular effect of this compound’s action is the formation of new carbon–carbon bonds . This occurs through its role in the Suzuki–Miyaura cross-coupling reaction . The cellular effects of this action would depend on the specific context in which the reaction is being used.
Biochemical Analysis
Biochemical Properties
(3-Methyl-4-propoxyphenyl)boronic acid plays a significant role in biochemical reactions due to its ability to form reversible covalent bonds with diols and other nucleophilic groups. This property allows it to interact with enzymes, proteins, and other biomolecules that contain such functional groups. For instance, boronic acids are known to inhibit serine proteases by forming a covalent bond with the serine residue in the active site . Additionally, this compound can interact with saccharides and polysaccharides, forming boronate esters .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. This compound can influence cell signaling pathways by interacting with key enzymes and receptors. For example, boronic acids have been shown to interfere with the activity of kinases and phosphatases, which are crucial for cell signaling . Moreover, this compound can affect gene expression by modulating the activity of transcription factors and other regulatory proteins . Its impact on cellular metabolism includes altering the levels of metabolites and influencing metabolic fluxes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the formation of reversible covalent bonds with diols and other nucleophilic groups in biomolecules . This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. For example, the inhibition of serine proteases by boronic acids involves the formation of a covalent bond with the serine residue in the enzyme’s active site . Additionally, this compound can modulate gene expression by binding to transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. This compound is generally stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or high temperatures . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with some studies reporting changes in cell viability and metabolic activity over extended periods of exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function and overall health. At higher doses, toxic or adverse effects can occur . These effects may include changes in enzyme activity, disruption of metabolic pathways, and alterations in gene expression . Threshold effects have also been observed, where a certain dosage level is required to elicit a significant biological response .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for various biochemical processes. For example, boronic acids can inhibit enzymes involved in carbohydrate metabolism by forming covalent bonds with diol-containing intermediates . This interaction can lead to changes in metabolic flux and the levels of specific metabolites . Additionally, this compound can affect the activity of enzymes involved in lipid and protein metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to specific proteins that facilitate its localization and accumulation in certain cellular compartments . These interactions can affect the compound’s bioavailability and overall biological activity .
Subcellular Localization
The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may accumulate in the cytoplasm, nucleus, or mitochondria, depending on its interactions with cellular proteins and other biomolecules . These localization patterns can influence the compound’s activity and function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methyl-4-propoxyphenyl)boronic acid typically involves the reaction of the corresponding aryl halide with a boron-containing reagent. One common method is the palladium-catalyzed borylation of 3-methyl-4-propoxyphenyl halide using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is carried out under an inert atmosphere, typically at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: (3-Methyl-4-propoxyphenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction forms a new carbon-carbon bond, resulting in the formation of biaryl or styrene derivatives.
Oxidation: The boronic acid can be oxidized to the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Esterification: The boronic acid can react with alcohols to form boronic esters, which are useful intermediates in organic synthesis.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., potassium carbonate), solvent (e.g., toluene or ethanol), inert atmosphere (e.g., nitrogen or argon).
Oxidation: Hydrogen peroxide, sodium perborate, solvent (e.g., water or methanol).
Esterification: Alcohol (e.g., methanol or ethanol), acid catalyst (e.g., sulfuric acid), solvent (e.g., dichloromethane).
Major Products Formed:
Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.
Oxidation: Corresponding phenol.
Esterification: Boronic esters.
Scientific Research Applications
(3-Methyl-4-propoxyphenyl)boronic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.
Biology: Boronic acids are known to interact with biological molecules such as carbohydrates and proteins, making them useful in the development of sensors and diagnostic tools.
Medicine: Boronic acid derivatives have been investigated for their potential as enzyme inhibitors, particularly in the treatment of diseases such as cancer and diabetes.
Industry: Boronic acids are used in the production of advanced materials, including polymers and electronic devices.
Comparison with Similar Compounds
(3-Methyl-4-propoxyphenyl)boronic acid can be compared with other boronic acids such as:
Phenylboronic acid: Lacks the methyl and propoxy substituents, making it less sterically hindered and more reactive in certain reactions.
4-Methoxyphenylboronic acid: Contains a methoxy group instead of a propoxy group, which can influence its reactivity and solubility.
3-Methylphenylboronic acid: Lacks the propoxy group, making it less hydrophobic and potentially more soluble in polar solvents.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity, solubility, and interactions with other molecules.
Properties
IUPAC Name |
(3-methyl-4-propoxyphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO3/c1-3-6-14-10-5-4-9(11(12)13)7-8(10)2/h4-5,7,12-13H,3,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXQZYSHXBAHHAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCC)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90629643 | |
Record name | (3-Methyl-4-propoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90629643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
279262-88-3 | |
Record name | (3-Methyl-4-propoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90629643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.